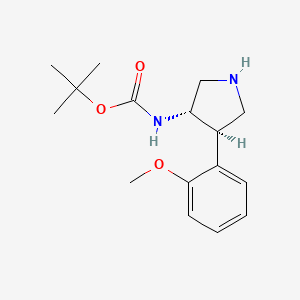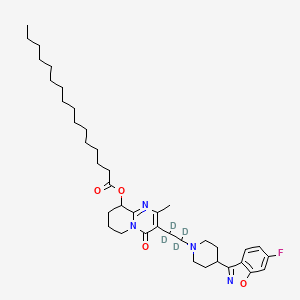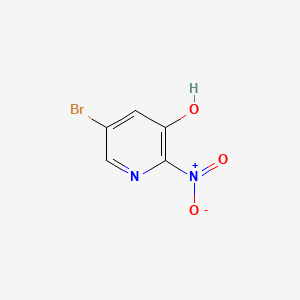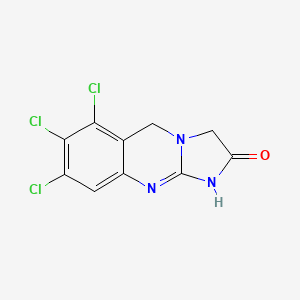
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decitabine is a DNA hypomethylating agent used in the treatment of various cancers, including myelogeneous leukemia and metastatic lung cancer . This compound is significant in the field of medicinal chemistry due to its role in the synthesis and study of Decitabine.
Méthodes De Préparation
The synthesis of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves several steps, typically starting with the appropriate pentopyranoside precursor. The synthetic route includes the protection of hydroxyl groups, selective deoxygenation, and esterification with 4-methylbenzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As an impurity of Decitabine, it is relevant in the development and quality control of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves its role as an impurity in Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. The molecular targets include DNA methyltransferase enzymes, and the pathways involved are related to DNA methylation and gene expression regulation .
Comparaison Avec Des Composés Similaires
Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) can be compared with other similar compounds, such as:
Decitabine: The parent compound, used as a DNA hypomethylating agent.
Azacitidine: Another DNA hypomethylating agent with similar applications in cancer treatment.
5-Azacytidine: A compound with similar mechanisms of action but different chemical structures.
The uniqueness of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) lies in its specific structure and role as an impurity, which can influence the properties and efficacy of Decitabine .
Propriétés
Numéro CAS |
78103-18-1 |
|---|---|
Formule moléculaire |
C22H24O6 |
Poids moléculaire |
384.428 |
Nom IUPAC |
[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 |
Clé InChI |
UKFSGKLSXCFJNM-ABZYKWASSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)



![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)




